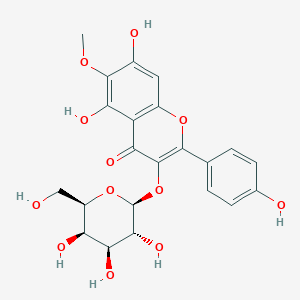
6-Methoxykaempferol 3-O-galactoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxykaempferol 3-O-galactoside is a flavonoid compound, specifically a glycoside derivative of kaempferol. It is known for its presence in various plants and its potential health benefits. The compound has a molecular formula of C22H22O12 and a molecular weight of 478.41 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxykaempferol 3-O-galactoside typically involves the glycosylation of 6-Methoxykaempferol. This process can be achieved through enzymatic or chemical methods. One common approach is the use of glycosyltransferases, which catalyze the transfer of a galactose moiety to the hydroxyl group of 6-Methoxykaempferol.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as plants. The compound can be isolated using chromatographic techniques, including high-performance liquid chromatography (HPLC) and counter-current chromatography (CCC).
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxykaempferol 3-O-galactoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the galactoside moiety with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of 6-Methoxykaempferol .
Aplicaciones Científicas De Investigación
6-Methoxykaempferol 3-O-galactoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid glycosides.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has shown its potential in cancer therapy due to its ability to inhibit cancer cell proliferation.
Industry: It is used in the development of natural health products and supplements
Mecanismo De Acción
The mechanism of action of 6-Methoxykaempferol 3-O-galactoside involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways such as the JAK/STAT pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound also exhibits antimicrobial properties by disrupting cell membranes and inducing apoptosis in microbial cells .
Comparación Con Compuestos Similares
6-Methoxykaempferol 3-O-galactoside can be compared with other similar compounds, such as:
Kaempferol 3-O-glucoside: Similar in structure but with a glucose moiety instead of galactose.
Rhamnetin 3-O-glucoside: Contains a rhamnose moiety and exhibits similar biological activities.
Isorhamnetin 3-O-glucoside: Another glycoside derivative with comparable properties
The uniqueness of this compound lies in its specific glycosylation pattern, which can influence its solubility, stability, and biological activity.
Propiedades
Fórmula molecular |
C22H22O12 |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-20-10(25)6-11-13(15(20)27)16(28)21(19(32-11)8-2-4-9(24)5-3-8)34-22-18(30)17(29)14(26)12(7-23)33-22/h2-6,12,14,17-18,22-27,29-30H,7H2,1H3/t12-,14+,17+,18-,22+/m1/s1 |
Clave InChI |
PMKDGKVUENNUGX-UFJVGALSSA-N |
SMILES isomérico |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
SMILES canónico |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


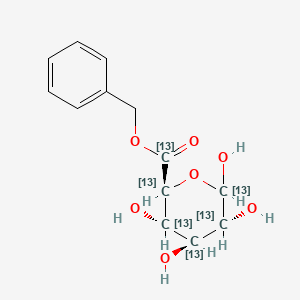
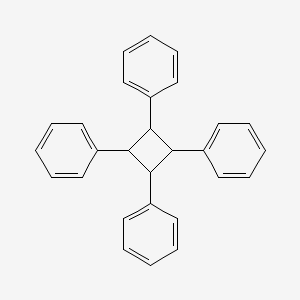
![(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid](/img/structure/B14758267.png)
![1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14758281.png)
![acetic acid;(4S)-4-[[(2R)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14758292.png)
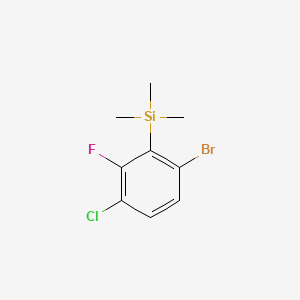
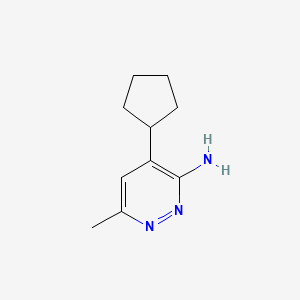
![(4Z)-4-{3-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B14758310.png)
![Thieno[3,2-b]quinoline](/img/structure/B14758317.png)
![(2E)-2-[(2Z)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B14758319.png)
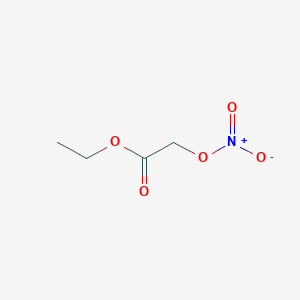
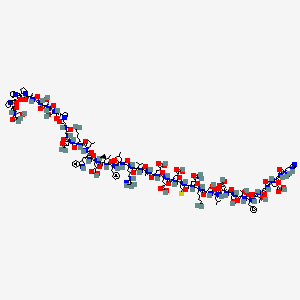
![2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B14758336.png)
![2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14758347.png)
